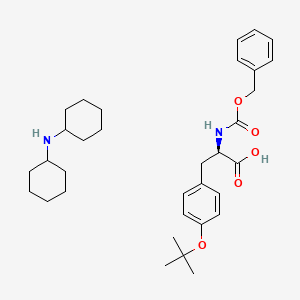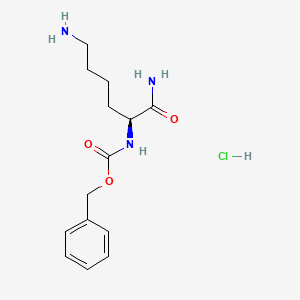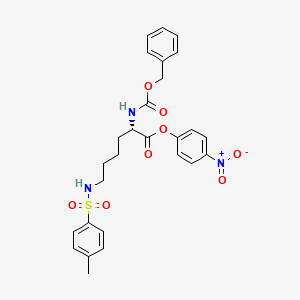
Z-Arg(Pmc)-OH.CHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Arg(Pmc)-OH.CHA, also known as Z-Arginine(Pmc)-OH.CHA, is a compound used in peptide synthesis. It is a derivative of arginine, an amino acid, and is often utilized in the field of organic chemistry for the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a Z (benzyloxycarbonyl) group and a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, which serve as protecting groups to prevent unwanted reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg(Pmc)-OH.CHA typically involves the protection of the arginine amino group with the Z group and the side chain with the Pmc group. The process begins with the protection of the amino group using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The protected arginine is then reacted with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride to protect the side chain. The final product is obtained after purification through techniques such as crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Arg(Pmc)-OH.CHA undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the Z and Pmc protecting groups under specific conditions.
Coupling Reactions: The formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
The major products formed from the reactions involving this compound are peptides with specific sequences, where the arginine residue is incorporated into the peptide chain. The deprotection reactions yield free arginine residues that can participate in further peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Z-Arg(Pmc)-OH.CHA has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Z-Arg(Pmc)-OH.CHA involves the protection of the amino and side chain groups of arginine during peptide synthesis. The Z group protects the amino group from unwanted reactions, while the Pmc group protects the side chain. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex peptides. The removal of the protecting groups is achieved through specific deprotection reactions, enabling the incorporation of arginine into the peptide chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Arg(Boc)-OH: Uses a Boc (tert-butyloxycarbonyl) group for side chain protection.
Z-Arg(Pbf)-OH: Uses a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group for side chain protection.
Uniqueness
Z-Arg(Pmc)-OH.CHA is unique due to the use of the Pmc group, which provides greater stability and resistance to acidic conditions compared to other protecting groups. This makes it particularly useful in the synthesis of peptides that require harsh reaction conditions .
Eigenschaften
IUPAC Name |
(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2/t22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGDQOQWHFITA-FTBISJDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B612851.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B612852.png)





